![molecular formula C43H88ClN7O2 B13901992 (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino groups, a long hydrocarbon chain, and a hydrochloride salt form. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for introducing complex functional groups into organic compounds . The use of continuous flow reactors can optimize reaction conditions, improve yields, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound’s amino groups can interact with various biomolecules, making it useful in studying protein interactions and enzyme mechanisms .
Medicine
Medicinal research explores the compound’s potential as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways, offering potential treatments for various diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its complex structure provides opportunities for creating novel products with unique properties .
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with molecular targets through its amino and hydrocarbon groups. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-8-nonenoic acid hydrochloride: Similar in having amino groups and a hydrocarbon chain, but with different functional groups and chain length.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-propane-1,3-diol: Shares amino groups but differs in its aromatic ring structure.
Uniqueness
The uniqueness of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride lies in its combination of long hydrocarbon chains and multiple amino groups, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C43H88ClN7O2 |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C43H87N7O2.ClH/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37-50(36-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)42(52)40(45)38-49-41(51)39(44)34-33-35-48-43(46)47;/h17,19,39-40H,3-16,18,20-38,44-45H2,1-2H3,(H,49,51)(H4,46,47,48);1H/b19-17-;/t39-,40-;/m0./s1 |
InChI Key |
IYSPHXVYZPZNNK-FCSLXPNMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCC/C=C\CCCCCCCC)C(=O)[C@H](CNC(=O)[C@H](CCCN=C(N)N)N)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCC=CCCCCCCCC)C(=O)C(CNC(=O)C(CCCN=C(N)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



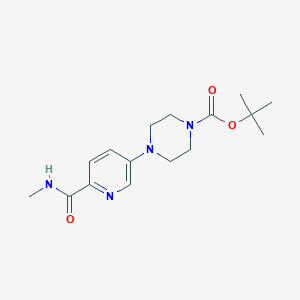
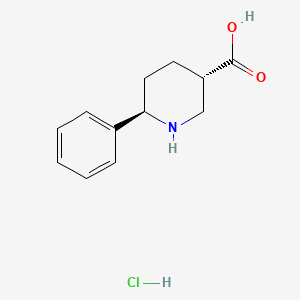

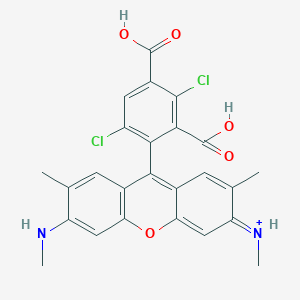
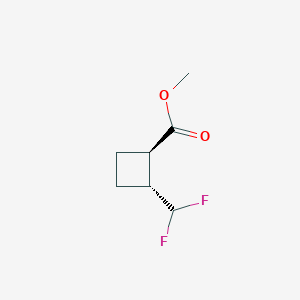
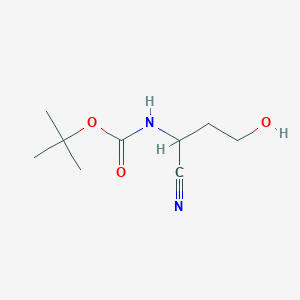
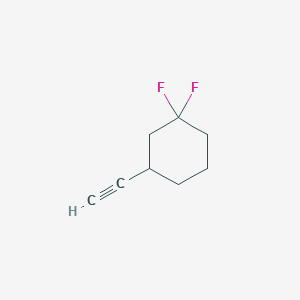
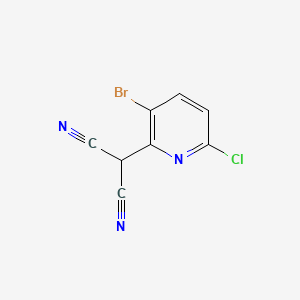
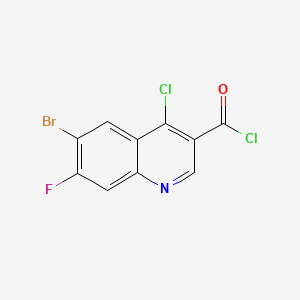
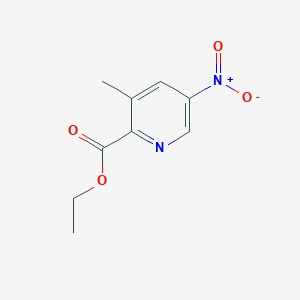
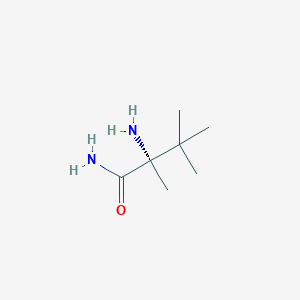
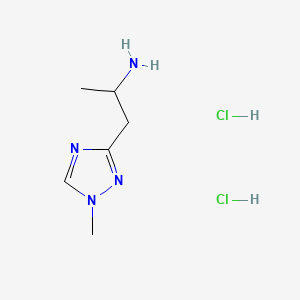
![1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)
